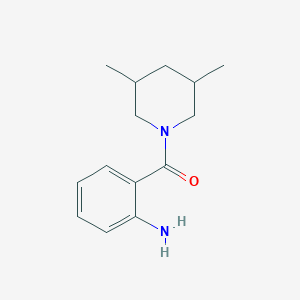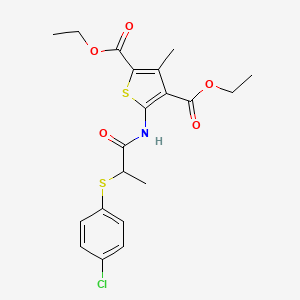![molecular formula C14H18N4S B2832372 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline CAS No. 1016679-74-5](/img/structure/B2832372.png)
4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” is a compound that has been mentioned in the context of synthesizing novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds have been evaluated for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 274.39 .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Synthesis and Biological Activities of Piperazine Derivatives
Piperazine analogs, including those derived from thiazole, have shown significant antimicrobial and antifungal properties. A study by Suryavanshi and Rathore (2017) highlighted the synthesis of piperazine derivatives that demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus species. The study underscores the potential of these compounds in developing new antimicrobial and antifungal agents (Suryavanshi & Rathore, 2017).
Antiproliferative Effects
Novel s-Triazine and Thiazolidinone Derivatives
Kumar et al. (2014) synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues that displayed antiproliferative effects on human leukemic cells. The study revealed that specific compounds within this series, especially those incorporating piperazine and pyridine moieties, showed potent activity against leukemia cell lines, highlighting their potential as anticancer agents (Kumar et al., 2014).
Anti-Inflammatory Activity
Synthesis and Anti-inflammatory Activity of Thiazole and Imidazole Derivatives
Ahmed, Molvi, and Khan (2017) explored the anti-inflammatory potential of novel bis-thiazole and imidazole derivatives, incorporating piperazine moieties. Their study demonstrated that these compounds exhibit significant in-vitro anti-inflammatory activity, providing a basis for the development of new anti-inflammatory medications (Ahmed, Molvi, & Khan, 2017).
Safety and Hazards
Direcciones Futuras
The future directions for “4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline” and similar compounds could involve further exploration of their biological activities. For instance, the antibacterial activity of similar compounds has been evaluated , and this could be a potential area of future research.
Mecanismo De Acción
Target of Action
The primary target of 4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls . This makes it a potential candidate for anti-tubercular activity .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets and cause changes that inhibit the function of the target . In the case of DprE1, this could potentially disrupt the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the function of DprE1 . This disruption could lead to downstream effects such as compromised cell wall integrity and potentially cell death, particularly in mycobacteria .
Pharmacokinetics
It’s worth noting that the compound’s structure complies with lipinski’s rule of five (ro5), suggesting it may have favorable drug-like properties .
Result of Action
The result of the compound’s action is likely the inhibition of mycobacterial growth due to the disruption of arabinogalactan biosynthesis . This could potentially lead to cell death, providing a basis for its anti-tubercular activity .
Propiedades
IUPAC Name |
4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWPARBSRUYMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2832292.png)


![N-[(3,4-dimethoxyphenyl)methyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2832295.png)
![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2832297.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)

![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
